N-[4-methoxy-3-(1H-pyrrol-1-yl)phenyl]pyridine-2-carboxamide
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Overview
Description
N-[4-methoxy-3-(1H-pyrrol-1-yl)phenyl]pyridine-2-carboxamide is a complex organic compound that features a pyridine ring, a pyrrole ring, and a methoxy group
Preparation Methods
The synthesis of N-[4-methoxy-3-(1H-pyrrol-1-yl)phenyl]pyridine-2-carboxamide typically involves multi-step organic reactionsIndustrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
N-[4-methoxy-3-(1H-pyrrol-1-yl)phenyl]pyridine-2-carboxamide undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The methoxy and pyrrole groups can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Scientific Research Applications
N-[4-methoxy-3-(1H-pyrrol-1-yl)phenyl]pyridine-2-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Mechanism of Action
The mechanism of action of N-[4-methoxy-3-(1H-pyrrol-1-yl)phenyl]pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
N-[4-methoxy-3-(1H-pyrrol-1-yl)phenyl]pyridine-2-carboxamide can be compared with other similar compounds, such as:
Pyridine derivatives: These compounds share the pyridine ring structure and may have similar chemical properties.
Pyrrole derivatives: Compounds with a pyrrole ring can exhibit similar reactivity and biological activities.
Methoxy-substituted compounds: The presence of a methoxy group can influence the compound’s reactivity and interactions with biological targets.
Properties
Molecular Formula |
C17H15N3O2 |
---|---|
Molecular Weight |
293.32 g/mol |
IUPAC Name |
N-(4-methoxy-3-pyrrol-1-ylphenyl)pyridine-2-carboxamide |
InChI |
InChI=1S/C17H15N3O2/c1-22-16-8-7-13(12-15(16)20-10-4-5-11-20)19-17(21)14-6-2-3-9-18-14/h2-12H,1H3,(H,19,21) |
InChI Key |
VNFNXTJGGRSYHB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC=CC=N2)N3C=CC=C3 |
Origin of Product |
United States |
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